molecular formula C22H28N2O2 B4596706 N,N'-1,4-butanediylbis(3,4-dimethylbenzamide)

N,N'-1,4-butanediylbis(3,4-dimethylbenzamide)

Cat. No.: B4596706
M. Wt: 352.5 g/mol
InChI Key: BRFMNHIEQAASGT-UHFFFAOYSA-N
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Description

Chemical Formula: C₂₂H₂₈N₂O₂
Molecular Weight: 352.47 g/mol
Structural Features:

  • Comprises two 3,4-dimethylbenzamide groups connected by a 1,4-butanediyl chain.
  • Contains 54 atoms (28 H, 22 C, 2 N, 2 O) with 55 bonds, including 12 aromatic bonds and two secondary amide groups .
  • SMILES: Cc1ccc(cc1C)C(=O)NCCCCNC(=O)c2ccc(C)c(C)c2
  • InChIKey: BRFMNHIEQAASGT-UHFFFAOYSA-N

Properties

IUPAC Name

N-[4-[(3,4-dimethylbenzoyl)amino]butyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-15-7-9-19(13-17(15)3)21(25)23-11-5-6-12-24-22(26)20-10-8-16(2)18(4)14-20/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFMNHIEQAASGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCCNC(=O)C2=CC(=C(C=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-1,4-butanediylbis(3,4-dimethylbenzamide) typically involves the reaction of 3,4-dimethylbenzoic acid with 1,4-diaminobutane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

  • Activation of 3,4-dimethylbenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC).
  • Reaction of the activated acid with 1,4-diaminobutane to form the bis-amide linkage.
  • Purification of the product using techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of N,N’-1,4-butanediylbis(3,4-dimethylbenzamide) may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,4-Butanediylbis(3,4-dimethylbenzamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide groups to amines or other reduced forms.

    Substitution: The benzamide groups can participate in substitution reactions, where functional groups on the benzene ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzamides.

Scientific Research Applications

N,N’-1,4-Butanediylbis(3,4-dimethylbenzamide) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in inhibiting specific enzymes or proteins.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of polymers.

Mechanism of Action

The mechanism of action of N,N’-1,4-butanediylbis(3,4-dimethylbenzamide) involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors or signaling pathways, modulating biological processes such as cell growth, differentiation, or apoptosis.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents Linker Length Molecular Weight (g/mol) Key Differences References
N,N'-1,4-butanediylbis(3,4-dimethylbenzamide) C₂₂H₂₈N₂O₂ 3,4-dimethyl Butanediyl 352.47 Reference compound
N,N'-Butanediyl-bis-benzamide C₁₈H₂₀N₂O₂ None Butanediyl 296.36 Lacks methyl groups; lower lipophilicity
Benzamide, N,N'-1,4-butanediylbis[4-methoxy-] C₂₀H₂₄N₂O₄ 4-methoxy Butanediyl 356.40 Methoxy groups increase polarity and electron density
Kukoamine A C₂₈H₄₂N₄O₆ Dihydrocaffeoyl Butanediyl 530.66 Polar dihydroxy groups enhance antioxidant activity
N,N'-dibenzoyl-1,4-diaminobutane C₁₈H₁₈N₂O₂ None Butanediyl 294.34 Primary amides; lacks aromatic substituents
Acetamide, N,N'-[1,4-butanediylbis(oxy-4,1-phenylene)]bis- C₂₀H₂₄N₂O₄ Acetamide groups Butanediyl 356.40 Acetamide moieties (vs. benzamide); lower aromaticity

Key Findings from Comparative Analysis

Substituent Effects
  • Methyl vs. Methoxy Groups: The 3,4-dimethyl substituents in the target compound increase lipophilicity compared to methoxy analogs (e.g., C₂₀H₂₄N₂O₄), which exhibit higher polarity due to electron-donating methoxy groups.
  • Hydroxyl vs. Methyl Groups : Kukoamine A (C₂₈H₄₂N₄O₆) contains dihydroxycaffeoyl groups, making it more hydrophilic and suitable for antioxidant applications, unlike the hydrophobic dimethyl groups in the target compound .
Linker Modifications
  • Chain Length : Compounds like N,N'-1,5-pentanediylbis-benzamide (C₁₉H₂₂N₂O₂) feature longer linkers, increasing molecular flexibility and altering binding geometries in biological systems .
  • Rigidity vs.
Functional Group Variations
  • Benzamide vs. Acetamide : Acetamide derivatives (e.g., C₂₀H₂₄N₂O₄) lack aromatic rings, reducing π-π stacking capabilities but improving synthetic accessibility .
  • Primary vs. Secondary Amides: N,N'-dibenzoyl-1,4-diaminobutane (C₁₈H₁₈N₂O₂) uses primary amides, which are less stable under acidic conditions compared to the secondary amides in the target compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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